Cas no 1286718-13-5 (2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamide)

2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamide
- 2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-quinolin-6-ylacetamide
- VU0520681-1
- AKOS024518781
- 1286718-13-5
- F5788-4627
- 2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide
- 2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-6-yl)acetamide
-
- インチ: 1S/C22H22N4O4/c1-29-17-6-8-20(30-2)19(13-17)26-11-10-25(22(26)28)14-21(27)24-16-5-7-18-15(12-16)4-3-9-23-18/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,27)
- InChIKey: LUEFSLGGWKDKLN-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C2C(=C1)C=CC=N2)(=O)CN1C(=O)N(C2=CC(OC)=CC=C2OC)CC1
計算された属性
- せいみつぶんしりょう: 406.16410520g/mol
- どういたいしつりょう: 406.16410520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 618
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 84Ų
2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5788-4627-20mg |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-6-yl)acetamide |
1286718-13-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5788-4627-40mg |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-6-yl)acetamide |
1286718-13-5 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5788-4627-75mg |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-6-yl)acetamide |
1286718-13-5 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5788-4627-1mg |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-6-yl)acetamide |
1286718-13-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5788-4627-2μmol |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-6-yl)acetamide |
1286718-13-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5788-4627-5μmol |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-6-yl)acetamide |
1286718-13-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5788-4627-10mg |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-6-yl)acetamide |
1286718-13-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5788-4627-20μmol |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-6-yl)acetamide |
1286718-13-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5788-4627-2mg |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-6-yl)acetamide |
1286718-13-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5788-4627-50mg |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-6-yl)acetamide |
1286718-13-5 | 50mg |
$160.0 | 2023-09-09 |
2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamide 関連文献
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
S. Ahmed Chem. Commun., 2009, 6421-6423
2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamideに関する追加情報
Research Briefing on 2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamide (CAS: 1286718-13-5)
Recent studies on the compound 2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamide (CAS: 1286718-13-5) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features combining a quinoline moiety with an imidazolidinone core, has garnered attention for its promising biological activities, particularly in targeting specific protein-protein interactions (PPIs) and enzymatic pathways implicated in various diseases.
One of the key areas of interest is the compound's role as a modulator of kinase activity. Recent in vitro studies have demonstrated its ability to selectively inhibit certain kinases involved in inflammatory and oncogenic signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory effects on the JAK-STAT pathway, with an IC50 value in the nanomolar range. This suggests its potential application in treating autoimmune disorders and certain types of cancer.
Additionally, structural-activity relationship (SAR) studies have been conducted to optimize the pharmacodynamic and pharmacokinetic properties of this compound. Modifications to the dimethoxyphenyl and quinoline groups have led to derivatives with improved solubility and bioavailability, as detailed in a recent patent application (WO2023056123). These advancements are critical for progressing the compound into preclinical development stages.
Another significant finding comes from a collaborative study between academic and industrial researchers, which explored the compound's mechanism of action at the molecular level. Using X-ray crystallography and molecular docking simulations, the study revealed that the compound binds to an allosteric site of its target kinase, inducing conformational changes that disrupt its catalytic activity. This allosteric inhibition mechanism offers a potential advantage over traditional ATP-competitive inhibitors, as it may reduce off-target effects and enhance selectivity.
Despite these promising results, challenges remain in the development of this compound. Recent pharmacokinetic studies have identified issues related to its metabolic stability, particularly its susceptibility to cytochrome P450-mediated oxidation. Ongoing research is focusing on prodrug strategies and formulation technologies to address these limitations, as highlighted in a 2024 review article in Drug Discovery Today.
In conclusion, 2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamide represents a compelling case study in modern drug discovery, showcasing how rational design and multidisciplinary approaches can yield compounds with novel mechanisms of action. Future research directions include expanding its therapeutic indications and advancing it through the drug development pipeline, with several pharmaceutical companies reportedly showing interest in its commercial potential.
1286718-13-5 (2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamide) 関連製品
- 1784120-31-5(2-amino-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one)
- 2034253-23-9(2-cyclohexyl-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one)
- 38861-78-8(4-Isobutylacetophenone)
- 620546-41-0(methyl 2-{(2Z)-2-(4-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate)
- 2229503-88-0(Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate)
- 1706447-74-6(2-(4-Bromo-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid hydrazide)
- 2365418-99-9(Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate)
- 2171963-27-0(3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol)
- 2034633-08-2(N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide)
- 1421607-32-0(2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one)




